REACTION_CXSMILES
|
Br[C:2]1[C:3](C)=[C:4]([CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)[C:5]#[N:6].[NH3:15].[CH3:16]O>>[NH2:6][CH2:5][C:4]1[CH:3]=[C:2]([CH:9]=[C:8]([C:10]([F:11])([F:12])[F:13])[CH:7]=1)[C:16]#[N:15] |f:1.2|
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Name
|
3-Bromomethyl-5-trifluoromethyl-benzonitrile
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Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=C(C#N)C=C(C1)C(F)(F)F)C
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Name
|
|
Quantity
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550 mL
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Type
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reactant
|
Smiles
|
N.CO
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Control Type
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UNSPECIFIED
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Setpoint
|
55 (± 5) °C
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Type
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CUSTOM
|
Details
|
the mixture is stirred at 50-60° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The reaction solution is concentrated under reduced pressure
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Type
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ADDITION
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Details
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To the resulting residue are added a saturated aqueous sodium bicarbonate solution and chloroform
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Type
|
CUSTOM
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Details
|
the mixture is separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer is dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue is purified by silica gel column chromatography (chloroform:methanol=1:0→19:1 chloroform:methanol: ammonium hydroxide solution=19:1:0.1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=C(C#N)C=C(C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |